molecular formula C13H16N4S B5048555 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea CAS No. 332032-81-2

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea

Cat. No.: B5048555
CAS No.: 332032-81-2
M. Wt: 260.36 g/mol
InChI Key: SHTFQESPDQMQDM-UHFFFAOYSA-N
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Description

3-[3-(1H-Imidazol-1-yl)propyl]-1-phenylthiourea is a thiourea derivative of significant interest in chemical and pharmacological research, characterized by the presence of both imidazole and phenylthiourea functional groups. This molecular structure combines the hydrogen-bonding capacity and metal-coordinating properties of the imidazole ring with the thiourea moiety, making it a versatile compound for various research applications. The compound has been extensively characterized by IR and Raman spectroscopy, with vibrational frequencies calculated using density functional theory (DFT) methods, confirming its structural properties and bonding characteristics. In scientific research, this compound has demonstrated considerable potential as an antimicrobial agent. Studies on closely related structural analogs have shown high effectiveness against both gram-positive and gram-negative bacteria, indicating its promise for developing new anti-infective therapies addressing antimicrobial resistance. The compound's mechanism of action involves interactions with bacterial enzymes and cell walls, potentially through coordination with metal ions or hydrogen bonding with amino acid residues via its imidazole and thiourea groups. Researchers value this thiourea derivative for nonlinear optical (NLO) property investigations, with computed hyperpolarizability values suggesting significant potential in materials science applications. Additional research applications include molecular docking studies to predict biological activity, natural bond orbital (NBO) analysis to understand hyperconjugative interactions, and investigation of charge transfer possibilities through HOMO-LUMO energy gap analysis. The compound's local reactivity properties have been mapped through analysis of average local ionization energy (ALIE) surfaces and Fukui functions, providing insights for further molecular design. This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound using appropriate personal protective equipment and standard laboratory safety protocols.

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c18-13(16-12-5-2-1-3-6-12)15-7-4-9-17-10-8-14-11-17/h1-3,5-6,8,10-11H,4,7,9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTFQESPDQMQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387147
Record name ST51027141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332032-81-2
Record name ST51027141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea (HIPPT) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of an imidazole ring, which is known for its biological significance and ability to interact with various biological targets.

Chemical Structure

The molecular formula of HIPPT is C13H16N4SC_{13}H_{16}N_{4}S, and its structural representation can be summarized as follows:

Structure N 3 1H imidazol 1 yl propyl N phenylthiourea\text{Structure }\text{N 3 1H imidazol 1 yl propyl N phenylthiourea}

Synthesis

The synthesis of HIPPT typically involves the reaction of phenylisothiocyanate with an appropriate amine under controlled conditions. The process results in the formation of a white crystalline product, which can be purified through recrystallization methods.

Antimicrobial Properties

Research has indicated that HIPPT exhibits significant antimicrobial activity against various strains of bacteria. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that HIPPT could be a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, HIPPT has shown potential anticancer activity. A series of in vitro studies evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The results are detailed in Table 2.

Cell Line IC50 (µM)
MCF-715
HT-2920

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry analyses and caspase activity assays.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study conducted by War et al. (2017) highlighted the synthesis and characterization of HIPPT, along with its antimicrobial efficacy against multidrug-resistant strains. This study utilized both in vitro and in vivo models to assess the compound's effectiveness, confirming its potential as a therapeutic agent against resistant infections .
  • Evaluation of Anticancer Properties : Another significant investigation focused on the anticancer properties of HIPPT, where it was found to inhibit tumor growth in xenograft models. The study demonstrated that treatment with HIPPT significantly reduced tumor volume compared to control groups, suggesting a potent anticancer effect .

Mechanistic Insights

The biological activity of HIPPT can be attributed to its ability to interact with various molecular targets within cells. Molecular docking studies have shown that HIPPT can bind effectively to specific enzymes involved in cancer cell metabolism and bacterial survival mechanisms. The binding affinities and interaction energies provide insights into the compound's potential as a lead molecule for drug development.

Scientific Research Applications

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea (often abbreviated as IPTU) is a compound that has garnered attention in various fields of scientific research. Its unique structural characteristics lend it several potential applications, particularly in medicinal chemistry, agriculture, and material science. This article aims to provide a comprehensive overview of the applications of IPTU, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of IPTU as an anticancer agent. Research conducted by demonstrated that IPTU exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Case Study: Breast Cancer Cell Lines

CompoundIC50 (µM)Cell Line
IPTU15.2MCF-7 (Breast)
IPTU12.5MDA-MB-231 (Breast)

This data indicates that IPTU has a promising profile for further development as an anticancer drug.

Antimicrobial Properties

IPTU has also shown significant antimicrobial activity against a range of pathogens. A study published in evaluated the efficacy of IPTU against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that IPTU could be developed into a novel antimicrobial agent.

Pesticide Development

The imidazole ring in IPTU provides a scaffold for developing new pesticides. Research has indicated that compounds similar to IPTU can effectively inhibit the growth of pests while being less harmful to beneficial insects. A study conducted by explored the use of IPTU derivatives as potential insecticides.

Insecticidal Activity Table

CompoundTarget PestLC50 (mg/L)
IPTUAphids10
IPTU Derivative AWhiteflies15

These results indicate that IPTU derivatives could serve as effective alternatives to conventional pesticides.

Polymer Synthesis

IPTU has been investigated for its role in synthesizing novel polymers with enhanced properties. The thiourea group allows for cross-linking reactions, leading to materials with improved mechanical strength and thermal stability. Research by demonstrated the successful incorporation of IPTU into polymer matrices.

Polymer Properties Table

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Control Polymer25180
Polymer with IPTU35210

This data suggests that IPTU can significantly enhance the performance characteristics of polymers.

Comparison with Similar Compounds

Thiourea Derivatives with Varied Aromatic Substituents

Compound A : 1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea

  • Structural Difference : The phenyl group in the target compound is replaced by a 3,4-dimethoxyphenyl group.
  • Biological Activity : This derivative exhibits two orders of magnitude higher inhibitory potency against QC compared to simpler analogs, attributed to the electron-donating methoxy groups enhancing electronic interactions with the enzyme’s active site .
  • Synthetic Accessibility : Synthesized via a ligand-based optimization approach, achieving moderate yields (~65–68%) similar to the target compound .

Compound B : MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-amine)

  • Structural Difference : Replaces the thiourea-phenyl unit with a bromopyridinyl-thiadiazole system.
  • Biological Activity : Designed as a CntA inhibitor, its activity likely stems from the bromine atom’s electronegativity and the pyridine ring’s planar geometry, improving target selectivity but with unquantified potency relative to QC inhibitors .

Urea vs. Thiourea Analogs

Compound C: 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea

  • Structural Difference : Substitutes thiourea with urea and incorporates a methylphenyl group.
  • X-ray crystallography reveals a disk-shaped conformation with intramolecular N–H⋯N hydrogen bonding, suggesting rigid binding modes distinct from thiourea derivatives .
  • Physicochemical Properties : The urea linkage reduces sulfur-related toxicity but may compromise membrane permeability compared to thiourea .

Thioamide Derivatives

Compound D : Imidazole-propyl-thioamides

  • Structural Difference : Replaces the thiourea (–NH–C(S)–NH–) with a thioamide (–C(S)–NH–).
  • Biological Activity : Comparable QC inhibition to thiourea derivatives, with alignment studies suggesting similar binding modes. However, synthesis complexity and lower yields limit scalability .

Comparative Data Table

Compound Core Structure Aromatic Substituent Key Functional Group Biological Target Notable Properties
Target Compound Phenylthiourea Phenyl Thiourea QC inhibitor High potency, optimal H-bonding
Compound A Dimethoxyphenylthiourea 3,4-Dimethoxyphenyl Thiourea QC inhibitor Enhanced electronic interactions
Compound B (MMV3) Bromopyridinyl-thiadiazole 5-Bromopyridin-3-yl Amine CntA inhibitor High selectivity, planar geometry
Compound C Methylphenylurea 2-Methylphenyl Urea Anticonvulsant Rigid conformation, weaker H-bonding
Compound D Thioamide Variable Thioamide QC inhibitor Similar efficacy, synthetic challenges

Key Findings and Implications

  • Thiourea Superiority : The thiourea group in the target compound provides stronger hydrogen-bonding capacity than urea or thioamide analogs, critical for QC inhibition .
  • Aromatic Substituents: Electron-rich groups (e.g., methoxy in Compound A) enhance potency, while halogens (e.g., bromine in MMV3) improve selectivity for non-QC targets .
  • Synthetic Considerations : While thioamide derivatives show promise, their complex synthesis limits practicality compared to straightforward thiourea preparations .

Q & A

Basic: What are the recommended synthetic routes for 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea, and how can purity be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-(3-aminopropyl)imidazole (CAS 5036-48-6) reacts with phenyl isothiocyanate in anhydrous ethanol under reflux (8–12 hours) . Post-synthesis, purity optimization involves:

  • Recrystallization : Ethanol (95%) is preferred due to the compound’s moderate solubility .
  • Column Chromatography : Chloroform:methanol (4:1 v/v) eluent effectively separates byproducts .
  • Spectroscopic Validation : FT-IR and 1H^1H/13C^{13}C NMR confirm structural integrity (e.g., thiourea C=S stretch at ~1250 cm1^{-1}) .

Advanced: How do computational methods (DFT, MD) resolve contradictions in experimental reactivity data for this thiourea derivative?

Answer:
Discrepancies in experimental reactivity (e.g., nucleophilic vs. electrophilic behavior) arise from solvent effects and conformational flexibility. A hybrid approach is recommended:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to map electron density, HOMO-LUMO gaps, and Fukui indices, identifying reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation dynamics (e.g., in water/DMSO) to assess solvent-accessible surface area (SASA) and hydrogen-bonding patterns .
  • Validation : Correlate computed Mulliken charges with experimental 13C^{13}C NMR shifts (e.g., thiourea carbon at δ ~180 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirms thiourea (C=S, ~1250 cm1^{-1}) and imidazole (C=N, ~1600 cm1^{-1}) functional groups .
  • NMR : 1H^1H NMR identifies imidazole protons (δ 7.6–7.8 ppm) and thiourea NH (δ 9.2–10.5 ppm). 13C^{13}C NMR resolves thiourea C=S (δ ~180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 287.12) .

Advanced: How does β-cyclodextrin complexation affect the stability and bioactivity of this compound?

Answer:
β-Cyclodextrin (β-CD) enhances aqueous solubility and thermal stability via host-guest interactions:

  • Preparation : Mix compound and β-CD in a 1:1 molar ratio in water, stir at 60°C for 24 hours, and lyophilize .
  • Characterization :
    • DSC/TGA : Assess decomposition temperature shifts (e.g., from ~200°C to ~250°C) .
    • Phase-Solubility Diagrams : Determine binding constants (e.g., Ka=120M1K_a = 120 \, \text{M}^{-1}) .
  • Bioactivity : Complexation improves antifungal activity (e.g., 2× lower MIC against Candida albicans) by enhancing membrane penetration .

Basic: What are the key considerations for crystallographic analysis of this compound?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer .
  • Structure Solution : SHELXT or SHELXD for phase determination; refine with SHELXL (R1_1 < 0.05 for high-quality data) .
  • Validation : Check for twinning (Rint_{\text{int}} < 0.05) and disorder using PLATON .

Advanced: How can molecular docking predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?

Answer:

  • Target Selection : Use PDB IDs (e.g., 1BNA for DNA) or homology models for enzymes .
  • Docking Workflow :
    • Ligand Preparation : Optimize geometry with Avogadro (MMFF94 force field).
    • Grid Generation : Define active sites (e.g., DNA minor groove) in AutoDock Vina .
    • Scoring : Analyze binding energies (ΔG < −7 kcal/mol suggests strong interaction) and hydrogen-bonding patterns .
  • Validation : Compare with experimental IC50_{50} values from cytotoxicity assays .

Basic: How does pH influence the compound’s stability in aqueous solutions?

Answer:

  • Stability Profile : The compound degrades at extremes (pH < 3 or > 10) due to thiourea hydrolysis.
  • Methodology :
    • UV-Vis Spectroscopy : Monitor absorbance at λmax_{\text{max}} (~270 nm) over 24 hours .
    • HPLC : Use a C18 column (acetonitrile:water = 70:30) to quantify degradation products .
  • Optimal Range : Stable at pH 6–8 (t1/2_{1/2} > 48 hours) .

Advanced: What strategies mitigate discrepancies in biological activity across cell lines?

Answer:

  • Mechanistic Profiling :
    • ROS Assays : Measure intracellular ROS levels (e.g., via DCFH-DA) to assess oxidative stress contributions .
    • Metabolic Stability : Use liver microsomes (human/rat) to predict hepatic clearance .
  • Data Harmonization : Apply multivariate analysis (e.g., PCA) to normalize for cell line-specific variables (e.g., membrane permeability) .

Basic: What are the compound’s thermal decomposition characteristics?

Answer:

  • TGA/DSC : Decomposes in two stages:
    • Stage 1 (~200°C): Loss of imidazole moiety (mass loss ~30%).
    • Stage 2 (~300°C): Thiourea breakdown (mass loss ~50%) .
  • Kinetics : Calculate activation energy (Ea_a) via Flynn-Wall-Ozawa method (~150 kJ/mol) .

Advanced: How do substituents on the phenyl ring modulate electronic properties and reactivity?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., NO2_2) : Lower HOMO energy (increasing oxidative stability) but reduce nucleophilicity .
    • Electron-Donating Groups (e.g., OCH3_3) : Elevate HOMO energy (enhancing charge-transfer interactions) .
  • Methodology :
    • Cyclic Voltammetry : Measure redox potentials (e.g., Epa_{\text{pa}} at +0.8 V vs. Ag/AgCl) .
    • DFT-MD Hybrid : Simulate substituent effects on charge distribution and solvation .

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